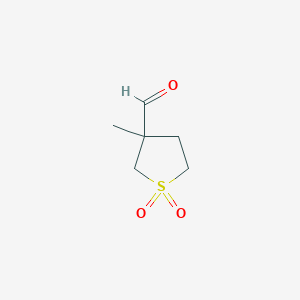

3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiophene derivatives, such as 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide, can be synthesized through various methods. One of the common methods is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Aroma Volatile Compounds

Studies reveal the biosynthesis pathways of aroma compounds like 2-Methyltetrahydrothiophen-3-one, highlighting the role of microorganisms and chemical reactions in the aroma of foods and beverages. The detailed biosynthetic pathway was elucidated through feeding experiments, indicating the transformation of specific precursors to aroma compounds via chemical reactions facilitated by the bacterium Chitinophaga Fx7914 (Nawrath et al., 2010).

Organic Synthesis Techniques

Research on the reduction of carboxylic acids to aldehydes presents innovative methods using H2 and Pd/C, showcasing a practical alternative for the preparation of amino aldehydes, crucial for synthesizing biologically active compounds. This method is highlighted for its efficiency and the ability to overcome limitations of traditional approaches (Falorni et al., 1999).

Single Molecule Magnets

The first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in the coordination of paramagnetic transition metal ions led to the discovery of a new {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior, opening avenues for its use in magnetic storage media and quantum computing (Giannopoulos et al., 2014).

Stereocontrolled Synthesis

The development of methods for the stereocontrolled synthesis of substituted tetrahydrothiophenes, achieving high stereoselectivity and yield, supports the preparation of compounds with significant potential in biochemistry and pharmaceutical science. These methodologies provide a versatile toolkit for the synthesis of functionally diverse tetrahydrothiophene derivatives (Molina Ponce and Overman, 2000).

Catalysis and Chemical Transformations

Research into the catalytic properties of Re(VII) in synthesizing 1,1-dihydroperoxides highlights its efficiency and mildness as a catalyst. This has implications for the synthesis of peroxide-based compounds, which are relevant in various chemical manufacturing processes and potentially in pharmaceuticals (Ghorai and Dussault, 2008).

Eigenschaften

IUPAC Name |

3-methyl-1,1-dioxothiolane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-6(4-7)2-3-10(8,9)5-6/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEQCESDDUXRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)